Ethanesulfonyl azide
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Overview
Description
Ethanesulfonyl azide is an organic compound with the molecular formula C₂H₅N₃O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with sodium azide in an organic solvent such as ethanol or methanol. The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and safety, given the potentially explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize risks .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of copper catalysts (CuAAC reaction).
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
Ethanesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The reactivity of ethanesulfonyl azide is primarily due to the azide functional group. In nucleophilic substitution reactions, the azide ion (N₃⁻) acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . The cycloaddition reactions involve the formation of a five-membered ring through the interaction of the azide group with alkynes .
Comparison with Similar Compounds
Methanesulfonyl azide: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl azide: Contains a benzene ring and is used in similar reactions but offers different reactivity and selectivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a slightly different steric and electronic environment compared to its methyl and benzene counterparts, influencing its reactivity and the types of reactions it can undergo .
Biological Activity
Ethanesulfonyl azide is a sulfonyl azide compound that has garnered attention in the field of organic chemistry due to its potential biological activities, particularly in the synthesis of bioactive compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of an azide functional group (-N₃) attached to an ethanesulfonyl moiety. The unique structure of this compound allows it to participate in various chemical reactions, particularly in the synthesis of heterocycles and other biologically relevant molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds derived from sulfonyl azides have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Formation of Reactive Intermediates : Upon decomposition, sulfonyl azides can generate reactive species that may interact with cellular macromolecules, leading to modifications that affect cellular functions .
- Synthesis of Bioactive Heterocycles : this compound can serve as a precursor for the synthesis of various heterocycles that exhibit biological activity, including antibacterial and anticancer properties .
Synthesis and Biological Evaluation
A systematic review highlighted the synthesis of 1,2,3-triazole-fused macrocycles using this compound as a key reagent. These compounds exhibited significant HDAC inhibitory activity against HeLa cell lysates, demonstrating their potential as anticancer agents . The study reported that specific derivatives showed enhanced potency, suggesting structure-activity relationships that could guide future drug design.
Table 1: Summary of Biological Activities Associated with this compound Derivatives
Applications in Medicinal Chemistry
This compound has been utilized in various synthetic strategies aimed at developing new therapeutic agents. Its ability to form stable intermediates makes it a valuable building block for creating complex molecules with desired biological properties.
- Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
- Antibacterial Compounds : The incorporation of this compound into synthetic pathways has led to the development of new antibacterial agents effective against resistant strains .
- Chemical Biology Tools : As a bioorthogonal reagent, this compound can be used in labeling studies to track biomolecules within living systems .
Properties
CAS No. |
70284-09-2 |
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Molecular Formula |
C2H5N3O2S |
Molecular Weight |
135.15 g/mol |
IUPAC Name |
N-diazoethanesulfonamide |
InChI |
InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3 |
InChI Key |
OJKPTXBAXARIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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